molecular formula C21H25N5O2 B2944753 3-benzyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916035-74-0

3-benzyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2944753
CAS RN: 916035-74-0
M. Wt: 379.464
InChI Key: DBCWRIBIFSHRLV-UHFFFAOYSA-N
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Description

The compound “3-benzyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. It belongs to the class of compounds known as imidazoles and purines . Imidazoles are a type of heterocycle with a five-membered ring structure containing two nitrogen atoms, while purines are a type of aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzyl, isobutyl, and methyl groups are all alkyl substituents, which are groups of atoms that are formed when one hydrogen atom is removed from an alkane molecule . The imidazo[2,1-f]purine part of the molecule indicates a fused ring system containing nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and purine rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

A3 Adenosine Receptor Antagonists

  • Compounds similar to the mentioned chemical have been studied for their potential as A3 adenosine receptor antagonists. These studies focus on structure-activity relationship (SAR) to enhance potency and hydrophilicity (Baraldi et al., 2008).

Potential Antidepressant Agents

  • Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents, focusing on their affinity for serotonin receptors and phosphodiesterase inhibitor activity (Zagórska et al., 2016).

Purine Alkaloids in Marine Life

  • Research on purine alkaloids from marine sources like the South China Sea gorgonian Subergorgia suberosa includes compounds with similar structures, showing weak cytotoxicity toward human cancer cell lines (Qi et al., 2008).

Dual-Acting Ligands for Neurodegenerative Diseases

  • Novel compounds based on annelated xanthine scaffold, including imidazo[2,1-f]purinediones, have been designed as dual-target-directed ligands, showing potential in the treatment of neurodegenerative diseases like Parkinson's disease (Załuski et al., 2019).

Synthesis Methods

  • Novel methods for synthesizing imidazo[2,1-f]purine-2,4-dione derivatives and their structural analyses have been explored to facilitate pharmaceutical research (Heim-Riether & Healy, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole or purine rings work by interacting with biological receptors .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

2-benzyl-4,7,8-trimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13(2)11-24-14(3)15(4)26-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-6-8-10-16/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCWRIBIFSHRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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